Pinoresinol dimethyl ether

描述

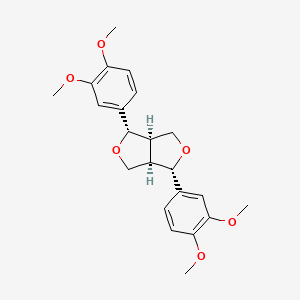

Pinoresinol dimethyl ether (C${22}$H${26}$O$6$; MW 386.44 g/mol), also known as (+)-eudesmin or O,O-dimethylpinoresinol, is a non-phenolic furofuran lignan derived from the methylation of pinoresinol. It is characterized by two methoxy groups attached to the aromatic rings of the lignan backbone, confirmed via $^1$H and $^13$C NMR spectroscopy (δ 3.81–3.82 for methoxy protons; molecular formula C${21}$H${24}$O$6$ before methylation) . This compound is naturally occurring in plants such as Centaurea spp., Magnolia biondii, and Rollinia mucosa . Its neuroactive properties include stimulating neurite outgrowth in PC12 cells via upstream MAPK, PKC, and PKA pathways , and it has been implicated in plant metabolic responses to senescence .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pinoresinol dimethyl ether typically involves the coupling of two phenylpropanoid units. One common method is the oxidative coupling of coniferyl alcohol derivatives. This reaction is often catalyzed by enzymes such as peroxidases or laccases, which facilitate the formation of the dimeric structure under mild conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, utilizing plant cell cultures or genetically engineered microorganisms to produce the compound in large quantities. These methods are advantageous as they can be more sustainable and environmentally friendly compared to traditional chemical synthesis.

化学反应分析

Types of Reactions: Pinoresinol dimethyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into more saturated lignan derivatives.

Substitution: Substitution reactions can introduce different functional groups into the lignan structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

科学研究应用

Chemistry: In chemistry, Pinoresinol dimethyl ether is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable starting material for the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its antioxidant and anti-inflammatory properties. It has shown potential in protecting cells from oxidative stress and reducing inflammation in various biological models.

Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Industry: In the industrial sector, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals. Its diverse biological activities make it a valuable compound for the formulation of health supplements and therapeutic agents.

作用机制

The mechanism of action of Pinoresinol dimethyl ether involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can interact with cellular signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating immune responses and inflammation.

相似化合物的比较

Structural and Physicochemical Differences

Key Structural Insights :

- Methoxy Substitution: The number and position of methoxy groups influence hydrophobicity (LogP) and bioavailability. This compound has intermediate hydrophobicity compared to syringaresinol (higher) and pinoresinol (lower) .

- Core Backbone: Furofuran lignans (e.g., pinoresinol derivatives) exhibit distinct bioactivity compared to tetrahydrofuran lignans (e.g., lariciresinol), likely due to conformational rigidity .

Activity Trends :

- Methoxy Groups and Bioactivity: Increased methylation (e.g., pinoresinol → dimethyl ether) enhances neuroactive and cytotoxic properties but may reduce anti-inflammatory effects .

- Structural Backbone: Furofuran lignans like this compound show broader neuroactive and metabolic roles, while tetrahydrofuran lignans (e.g., lariciresinol derivatives) are more apoptosis-specific .

Pharmacokinetic and ADMET Properties

| Compound | LogP | Solubility (µg/mL) | BBB Penetration | CYP2D6 Inhibition | References |

|---|---|---|---|---|---|

| This compound | 2.5 | 15.8 | High | Moderate | |

| Pinoresinol | 1.8 | 32.4 | Low | Weak | |

| Syringaresinol | 3.1 | 8.2 | Moderate | Strong |

Key Insights :

- Lipophilicity: this compound’s higher LogP (2.5) than pinoresinol (1.8) suggests better membrane permeability, aligning with its neuroactive effects .

- CYP Interactions: Syringaresinol’s strong CYP2D6 inhibition may limit its drug compatibility compared to pinoresinol derivatives .

生物活性

Pinoresinol dimethyl ether, also known as (+)-Eudesmin, is a naturally occurring lignan found in various plant species, particularly in the stem bark of Magnolia biondii and Magnolia kobus. This compound has garnered attention in scientific research due to its diverse biological activities, including antioxidant , anti-inflammatory , and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

This compound is classified as a furofuran lignan with the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 386.438 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 517.3 ± 50.0 °C at 760 mmHg |

| Flash Point | 209.8 ± 30.0 °C |

The biological activities of this compound are attributed to its interaction with various molecular targets and signaling pathways:

- Antioxidant Activity : It modulates enzymes involved in oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for inflammatory responses.

- Anti-inflammatory Effects : this compound can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, thereby reducing inflammation.

- Neuritogenic Activity : It stimulates neurite outgrowth in PC12 cells through activation of MAPK, PKC, and PKA pathways, indicating potential neuroprotective effects .

Antioxidant Properties

This compound exhibits significant antioxidant activity, which has been linked to its ability to scavenge free radicals and reduce oxidative stress in various biological models. This property is essential for protecting cells from damage that can lead to chronic diseases.

Anti-inflammatory Effects

Research indicates that this compound can effectively reduce inflammation markers in vitro and in vivo. For instance, studies have shown that it inhibits the production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases.

Anticancer Potential

The compound has demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. In particular, it has shown promise in targeting specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- A study conducted on various lignans demonstrated that this compound exhibited superior antioxidant activity compared to other compounds such as matairesinol and secoisolariciresinol.

-

Anti-inflammatory Mechanisms :

- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, this compound significantly reduced levels of TNF-α and IL-6, indicating its effectiveness in modulating inflammatory responses.

- Neuroprotective Effects :

常见问题

Q. How is Pinoresinol dimethyl ether identified in complex biological matrices, and what analytical techniques ensure accuracy?

Basic Research Question

this compound is identified using hyphenated analytical techniques. Gas chromatography-mass spectrometry (GC/MS) coupled with 13C-labeled tetramethylammonium hydroxide (13C-TMAH) thermochemolysis (315°C, 4 sec) enables selective cleavage of lignin-derived structures, generating diagnostic fragments like molecular ions at m/z 387 and 388. These ratios (1:2) indicate terminal β-β subunits in synthetic lignin polymers . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR (δH 3.88–3.90 for methoxy groups, δH 4.76 for furan protons), and ESI-MS (m/z 387 [M+H]+) further confirm structural identity . Reference standards (e.g., (+)-Eudesmin) with certified purity are critical for validation .

Q. What methods are recommended for synthesizing or isolating this compound from natural sources?

Basic Research Question

Isolation from plant material (e.g., Magnolia kobus bark or Tsuga canadensis) involves solvent extraction (ethanol/water or chloroform-methanol gradients) followed by silica gel chromatography . Synthetic routes include methylation of pinoresinol using diazomethane or dimethylallyl etherification . Purity is assessed via HPLC with UV detection or LC-MS, ensuring minimal co-elution with structurally similar lignans like eudesmin or secoisolariciresinol .

Q. How does stereochemistry influence the biological activity of this compound?

Advanced Research Question

The cis-fusion of tetrahydrofuran rings and absolute configuration (1S, 3aR, 4S, 6aR) are critical for neuroactivity. In PC12 cells, stereospecific interactions with MAPK, PKC, and PKA pathways induce neurite outgrowth, as demonstrated via dose-response assays (e.g., 10–50 µM treatments) . Comparative studies with enantiomers (e.g., (-)-pinoresinol derivatives) show diminished activity, underscoring stereochemical specificity .

Q. How can contradictions in structural data across studies be resolved?

Advanced Research Question

Discrepancies in β-β subunit ratios (e.g., synthetic vs. natural lignin) arise from differences in polymerization conditions. 13C-TMAH thermochemolysis and tandem MS/MS differentiate terminal vs. internal subunits by analyzing fragmentation patterns (e.g., m/z 388 indicating terminal β-β linkages) . Cross-validation with 2D-NMR (COSY, HSQC) resolves ambiguities in methoxy group positioning .

Q. What safety protocols are essential for handling this compound?

Basic Research Question

While classified as low hazard (NFPA: Health=0, Fire=0), standard precautions apply:

- Use nitrile gloves and lab coats to prevent skin contact.

- Store in airtight containers at room temperature, avoiding incompatible reagents (e.g., strong oxidizers).

- Dispose via certified chemical waste protocols .

Q. How do β-β subunit ratios in synthetic vs. natural lignin affect data interpretation?

Advanced Research Question

In synthetic dehydrogenation polymers (DHPs), β-β subunits are enriched at terminal positions (1:2 m/z 387:388 ratio), whereas natural lignin (e.g., Japanese cedar) shows balanced 4-O- and Cγ-O-etherification. This impacts studies on lignin biodegradation, as terminal subunits are more susceptible to enzymatic cleavage. Thermochemolysis-GC/MS quantifies these differences .

Q. What in vitro models are used to study neuroactive effects?

Advanced Research Question

PC12 cell lines are standard for neuroactivity assays. Cells are treated with 10–100 µM this compound, followed by immunostaining (e.g., β-III-tubulin) to quantify neurite elongation. Pathway inhibition studies (e.g., MAPK inhibitors like U0126) validate mechanistic involvement .

Q. What physicochemical properties are critical for isolation and stability?

Basic Research Question

Key properties include:

- Molecular weight : 386.44 g/mol (C22H26O6).

- Solubility : Chloroform > methanol > water (slightly).

- LogP : ~3.2 (predicted), favoring lipid membrane permeability.

- Stability: Store at -20°C in amber vials to prevent photodegradation .

Q. How do ADMET properties inform therapeutic potential?

Advanced Research Question

ADMET profiling reveals:

- Absorption : Moderate (Caco-2 permeability > 5 × 10⁻⁶ cm/s).

- BBB penetration : Low (logBB < -1), limiting CNS applications.

- Hepatotoxicity : Low risk (prob. < 0.3 via in silico models).

- CYP2D6 inhibition : Minimal, reducing drug-drug interaction risks .

Q. What role does this compound play in plant stress responses?

Advanced Research Question

Metabolomic studies in Quercus mongolica show upregulation during senescence (fold change >5), correlating with antioxidant synthesis (e.g., 2,3,4-trihydroxybenzoic acid). Targeted LC-MS/MS quantifies its accumulation under oxidative stress, suggesting a role in ROS scavenging .

属性

IUPAC Name |

(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUUVVGQIVMSAW-RZTYQLBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951699 | |

| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29106-36-3, 526-06-7 | |

| Record name | (+)-Eudesmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eudesmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eudesmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eudesmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUDESMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TPV0HJ9B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。